Ethyl 4-amino-6-methylnicotinate
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Overview
Description
Ethyl 4-amino-6-methylnicotinate: is a chemical compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester group, an amino group at the 4-position, and a methyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-6-methylnicotinate can be synthesized through several methods. One common approach involves the reaction of 4-amino-6-methylnicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-6-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Ethyl 4-amino-6-methylnicotinate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-amino-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. It may also influence cellular signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Ethyl nicotinate: Lacks the amino and methyl groups, resulting in different chemical and biological properties.
Methyl nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Amino-6-methylnicotinic acid: The parent acid form of ethyl 4-amino-6-methylnicotinate
Uniqueness: this compound is unique due to the presence of both the amino and methyl groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activities. Its ester group also enhances its solubility and stability compared to the parent acid .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 4-amino-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)7-5-11-6(2)4-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
JEYFJQSEVNKQRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1)C)N |
Origin of Product |
United States |
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